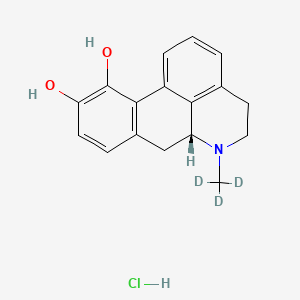
(R)-Apomorphine-d3 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Apomorphine-d3 Hydrochloride is a deuterated form of apomorphine hydrochloride, a non-selective dopamine receptor agonist. It is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of apomorphine, particularly in the context of Parkinson’s disease and other neurological disorders .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-Apomorphine-d3 Hydrochloride involves the deuteration of apomorphine. The process typically starts with the precursor compound, apomorphine, which undergoes a series of chemical reactions to replace hydrogen atoms with deuterium. This is achieved through catalytic hydrogenation in the presence of deuterium gas. The final product is then converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of ®-Apomorphine-d3 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: ®-Apomorphine-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: The compound can be reduced back to its parent form, apomorphine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.
Substitution: Reagents such as halogens and nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Apomorphine.
Substitution: Various substituted apomorphine derivatives.
科学的研究の応用
®-Apomorphine-d3 Hydrochloride is widely used in scientific research due to its unique properties:
Chemistry: It serves as a reference standard in analytical chemistry for the quantification of apomorphine in biological samples.
Biology: Used in studies to understand the metabolism and biological pathways of apomorphine.
Medicine: Investigated for its potential therapeutic effects in treating Parkinson’s disease and other neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and in the study of drug interactions and pharmacokinetics.
作用機序
®-Apomorphine-d3 Hydrochloride exerts its effects by acting as a dopamine receptor agonist. It binds to dopamine receptors in the brain, particularly the D2 receptors, and mimics the action of dopamine. This leads to the activation of downstream signaling pathways that regulate motor control and other neurological functions .
類似化合物との比較
Apomorphine Hydrochloride: The non-deuterated form, used in similar research applications.
Ropinirole: Another dopamine agonist used in the treatment of Parkinson’s disease.
Pramipexole: A dopamine agonist with similar therapeutic applications.
Uniqueness: ®-Apomorphine-d3 Hydrochloride is unique due to its deuterated nature, which provides enhanced stability and allows for more precise pharmacokinetic studies. The presence of deuterium atoms reduces the rate of metabolic degradation, making it a valuable tool in research .
特性
IUPAC Name |
(6aR)-6-(trideuteriomethyl)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2.ClH/c1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(19)17(20)16(11)12;/h2-6,13,19-20H,7-9H2,1H3;1H/t13-;/m1./s1/i1D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYZYDSNJIOXRL-XJAUMXQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

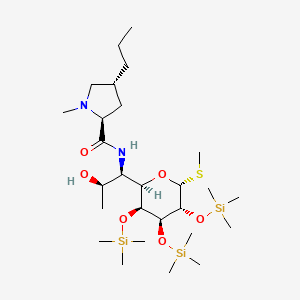
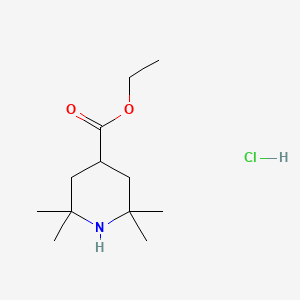
![4,5,6-trideuterio-4-[(4-methylpiperazin-1-yl)methyl]-N-[3-methyl-4-[pyridin-4-yl(pyrimidin-2-yl)amino]phenyl]cyclohexa-1,3,5-triene-1-carboxamide](/img/structure/B587780.png)

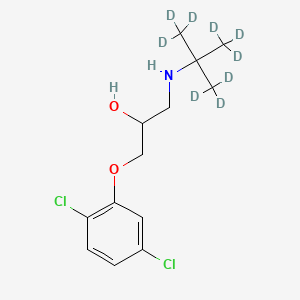
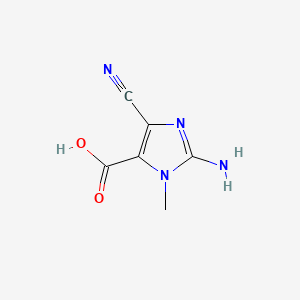
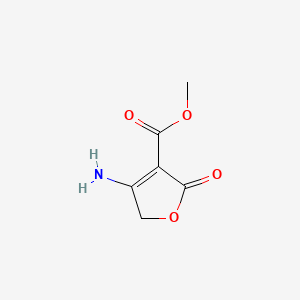
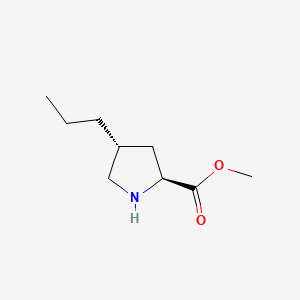
![[1R-[1alpha(R*),3abeta,7aalpha]]-Octahydro-delta,7a-dimethyl-4-oxo-1H-indene-1-pentanoic Acid Methyl Ester](/img/structure/B587792.png)
